

An In-depth Technical Guide to ASN007: A Selective ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ASN007

Cat. No.: B2575987

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Introduction

ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3] **ASN007** has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.[2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of **ASN007**, along with detailed experimental methodologies for its characterization.

Molecular Structure and Physicochemical Properties

ASN007, with the chemical formula C₂₂H₂₅ClFN₇O₂, is identified by the IUPAC name (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide. A summary of its key physicochemical properties is presented in Table 1.

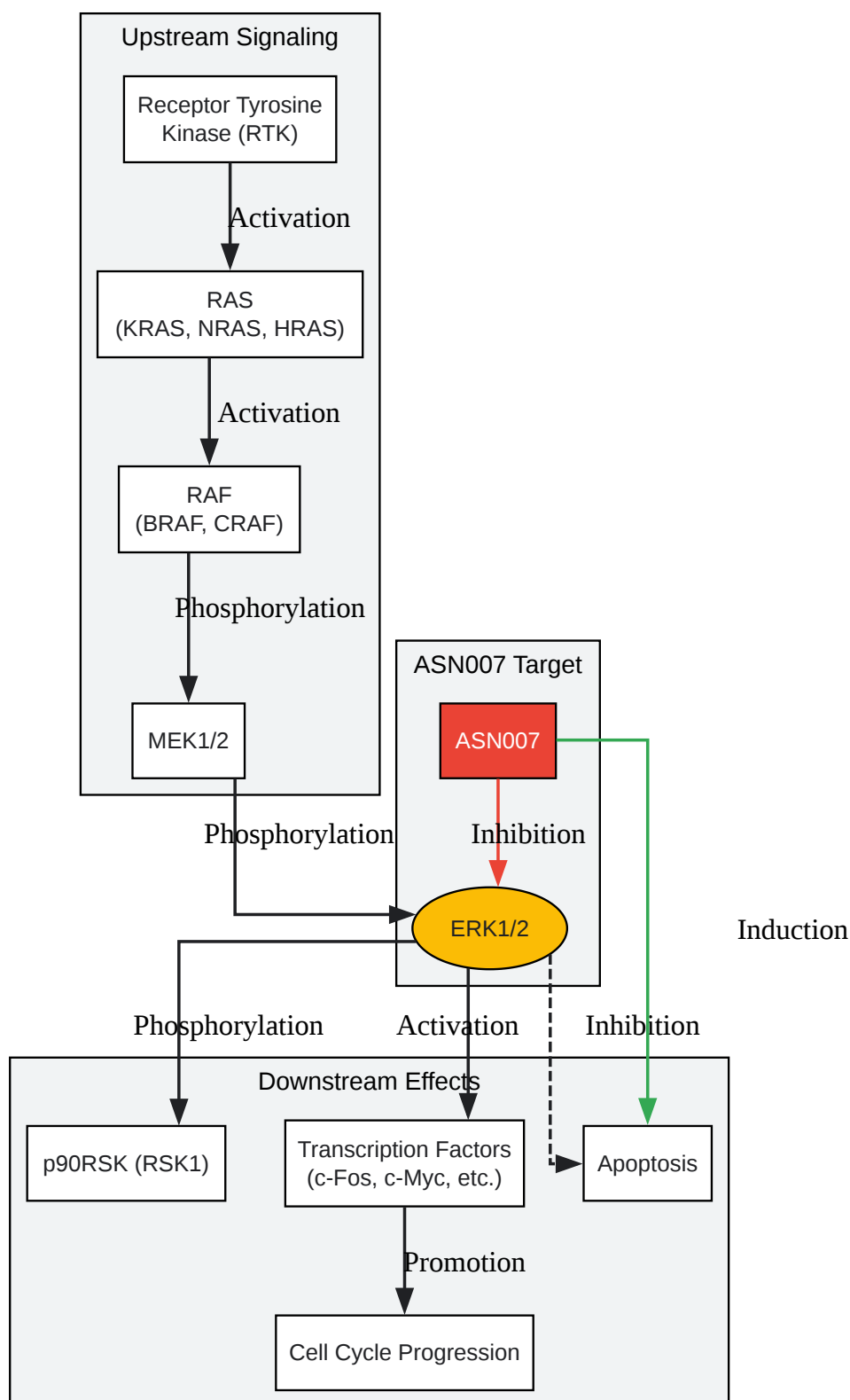
| Property | Value | Reference |
|-------------------|--|--------------------|
| Molecular Formula | C22H25ClFN7O2 | MedKoo Biosciences |
| Molecular Weight | 473.93 g/mol | Selleck Chemicals |
| IUPAC Name | (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide | MedKoo Biosciences |
| CAS Number | 2055597-12-9 (free base) | MedKoo Biosciences |
| Solubility | Soluble in DMSO | Sun-shinechem |

Synthesis

A detailed, step-by-step synthesis protocol for **ASN007** is not publicly available in the reviewed literature. However, its complex heterocyclic structure, featuring imidazole, pyrimidine, and pyran moieties, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of key intermediates, such as the substituted pyrimidine-imidazole core and the chiral aminoethyl side chain, followed by their coupling. Researchers interested in the synthesis of **ASN007** may refer to patents filed by Asana BioSciences for compounds with similar structural motifs, such as those covering heterocyclic ERK1 and ERK2 inhibitors.

Mechanism of Action and Signaling Pathway

ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity. By binding to the ATP-binding pocket of ERK1/2, **ASN007** prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.



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Caption: **ASN007** inhibits the RAS/RAF/MEK/ERK signaling pathway.

Biological Activity and Efficacy

ASN007 exhibits potent and selective inhibitory activity against ERK1 and ERK2. Its efficacy has been demonstrated in a variety of in vitro and in vivo cancer models.

Biochemical Activity

The inhibitory potency of **ASN007** against ERK1/2 and its selectivity across the kinome have been determined using various biochemical assays.

| Target | Assay Type | IC50 (nM) | Reference |
|--------|----------------------------|-----------|-------------------|
| ERK1 | HTRF-based enzymatic assay | 2 | Asana BioSciences |
| ERK2 | HTRF-based enzymatic assay | 2 | Asana BioSciences |

ASN007 demonstrates high selectivity for ERK1/2. In a panel of 335 kinases, significant inhibition at 1 μ M was observed for only a limited number of kinases, primarily within the CMGC and CAMK families.

Cellular Activity

ASN007 has shown potent anti-proliferative activity in a broad range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes.

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
|-----------|---------------------------|-----------------|------------------------|--------------|
| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | ~30 (p-RSK inhibition) | ResearchGate |
| A375 | Malignant Melanoma | BRAF V600E | Not specified | ResearchGate |
| JeKo-1 | Mantle Cell Lymphoma | Not specified | Not specified | ResearchGate |

In Vivo Efficacy

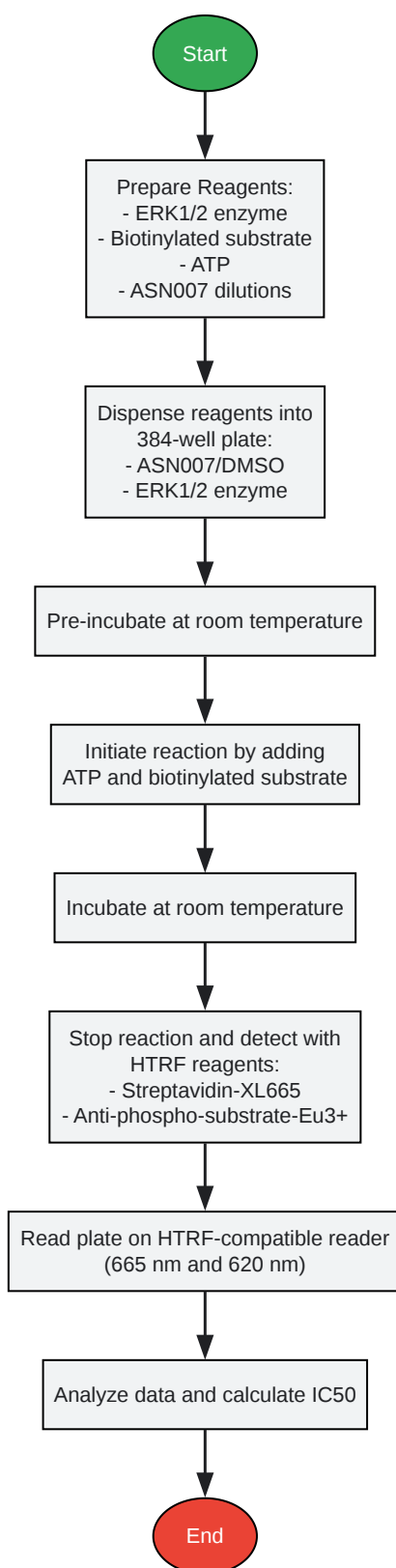
In preclinical xenograft and patient-derived xenograft (PDX) models, orally administered **ASN007** has demonstrated robust anti-tumor activity in various cancer types, including those resistant to BRAF and MEK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **ASN007**.

Homogeneous Time-Resolved Fluorescence (HTRF)-based ERK1/2 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of **ASN007** against purified ERK1 and ERK2 enzymes.



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Caption: Workflow for HTRF-based ERK1/2 enzymatic assay.

Methodology:

- **Reagent Preparation:** Prepare serial dilutions of **ASN007** in DMSO. Prepare solutions of purified recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide (e.g., biotin-RSK), and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).
- **Assay Plate Preparation:** In a low-volume 384-well plate, dispense **ASN007** dilutions or DMSO (vehicle control).
- **Enzyme Addition:** Add the ERK1 or ERK2 enzyme solution to each well.
- **Pre-incubation:** Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.
- **Reaction Incubation:** Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature.
- **Detection:** Stop the reaction and detect the phosphorylated product by adding HTRF detection reagents: Streptavidin-XL665 (binds to the biotinylated substrate) and a europium cryptate-labeled anti-phospho-substrate antibody.
- **Signal Measurement:** After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
- **Data Analysis:** Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of the **ASN007** concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Radiometric Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ -³²P]ATP into a substrate to determine kinase activity.

Methodology:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT), a substrate protein (e.g., myelin basic protein), and serial dilutions of **ASN007** or DMSO.
- **Enzyme Addition:** Add purified ERK1 or ERK2 enzyme to the reaction mixture.
- **Reaction Initiation:** Initiate the kinase reaction by adding [γ -³²P]ATP.
- **Reaction Incubation:** Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
- **Reaction Termination:** Stop the reaction by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).
- **Washing:** Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ -³²P]ATP.
- **Quantification:** Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.
- **Data Analysis:** Calculate the percentage of kinase inhibition for each **ASN007** concentration and determine the IC₅₀ value.

Western Blot Analysis of Phospho-RSK1

This technique is used to assess the effect of **ASN007** on the phosphorylation of a key downstream substrate of ERK1/2, p90 ribosomal S6 kinase 1 (RSK1), in cancer cells.

Methodology:

- **Cell Culture and Treatment:** Culture cancer cell lines (e.g., HT-29) in appropriate media. Treat the cells with various concentrations of **ASN007** or DMSO for a specified time (e.g., 4 hours).
- **Cell Lysis:** Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase

inhibitors.

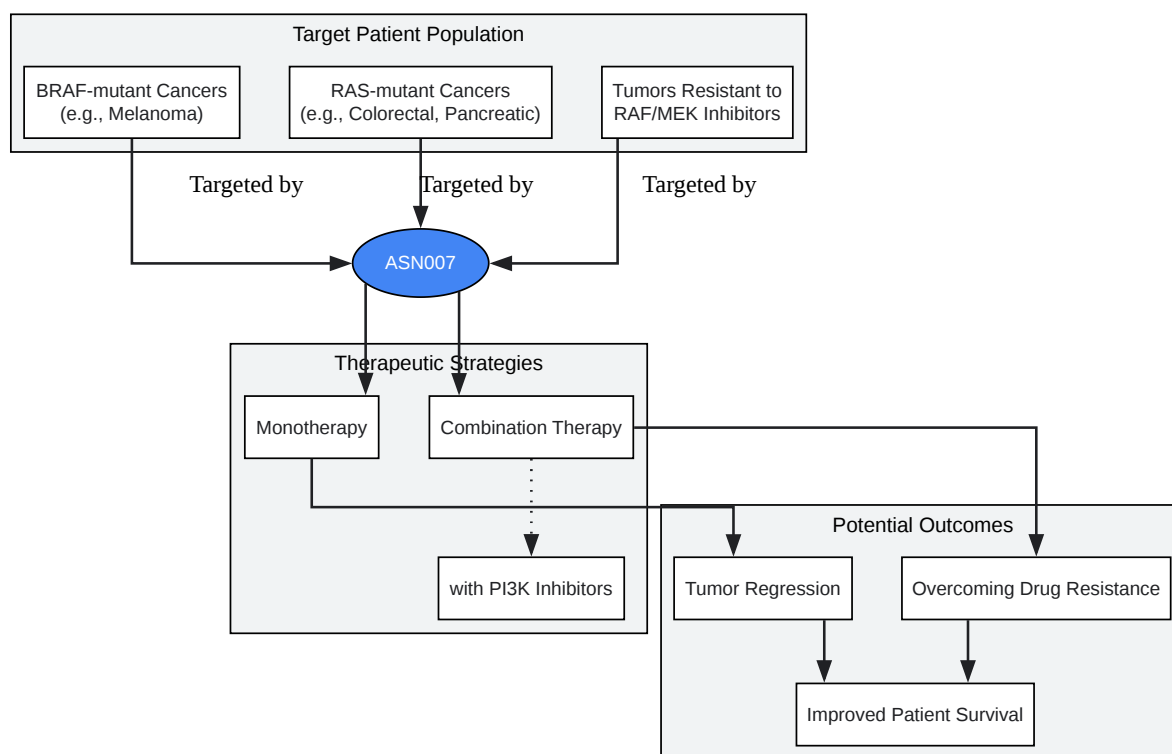
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
- **SDS-PAGE:** Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1, e.g., at Ser380) and a primary antibody for total RSK1 or a loading control (e.g., β -actin).
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Densitometry Analysis:** Quantify the band intensities to determine the relative levels of p-RSK1 normalized to total RSK1 or the loading control.

Clinical Development

ASN007 has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS mutations (NCT03415126).[1] The study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **ASN007**.

Therapeutic Potential and Future Directions

ASN007 holds promise as a therapeutic agent for a range of cancers driven by the MAPK pathway. Its ability to inhibit ERK1/2, the final kinases in this cascade, offers a potential strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK.



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Caption: Therapeutic potential of **ASN007**.

Further research is warranted to fully elucidate the therapeutic potential of **ASN007**, both as a monotherapy and in combination with other targeted agents, such as PI3K inhibitors, to overcome resistance and improve patient outcomes.

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- To cite this document: BenchChem. [An In-depth Technical Guide to ASN007: A Selective ERK1/2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2575987#the-molecular-structure-and-properties-of-asn007]

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